7-Iodoheptan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Iodoheptan-1-ol can be synthesized through several methods. One common approach involves the iodination of heptan-1-ol. This reaction typically uses iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine, under controlled conditions to introduce the iodine atom at the desired position on the heptanol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 7-Iodoheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form heptanol.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Heptanal or heptanone.
Reduction: Heptanol.
Substitution: Various substituted heptanols, depending on the nucleophile used.
Scientific Research Applications
7-Iodoheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Iodoheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
1-Iodoheptane: Similar in structure but lacks the hydroxyl group.
Heptan-1-ol: Similar in structure but lacks the iodine atom.
7-Bromoheptan-1-ol: Similar but with a bromine atom instead of iodine.
Uniqueness: 7-Iodoheptan-1-ol is unique due to the presence of both the iodine atom and the hydroxyl group, which confer distinct chemical properties. The iodine atom increases the compound’s reactivity compared to its non-halogenated counterparts, while the hydroxyl group enhances its solubility and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
7-iodoheptan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15IO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSJWYHEULRMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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